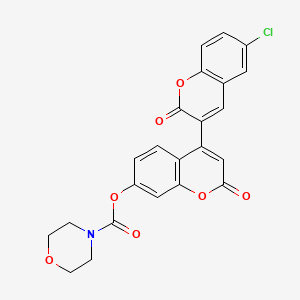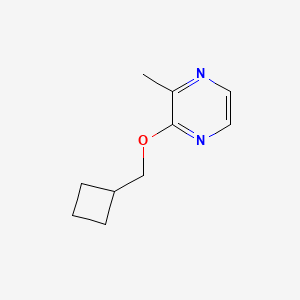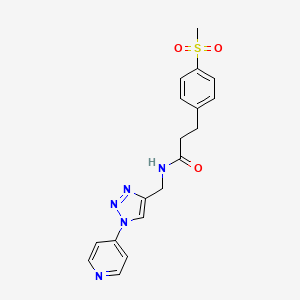![molecular formula C12H19NO4 B2827268 (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2089246-05-7](/img/structure/B2827268.png)
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexanes are saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are emerging as bioisosteres for ortho- and meta-substituted benzenes .
Synthesis Analysis
A general synthetic route to substituted bicyclo[2.1.1]hexanes (BCHs) involves a catalytic approach that delivers these compounds by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . Another strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The molecular structure of bicyclo[2.1.1]hexanes is characterized by two fused cyclopropane rings .Chemical Reactions Analysis
The SmI2–catalyzed process used in the synthesis of BCHs embraces a wide range of electron-deficient alkenes and substituted BCB ketones . The product BCH ketones have been shown to be versatile synthetic intermediates through selective downstream manipulation .Applications De Recherche Scientifique
Conformational Analysis and Biological Activity
Research on bicyclic structures like the one mentioned has provided insights into their conformational dynamics and potential biological activities. These compounds have been used as conformationally locked analogues of amino acids and nucleoside building blocks, offering a basis for the development of bioactive compounds and materials. For instance, certain bicyclic structures have been identified as intermediates in the synthesis of natural compounds or constituents of bioactive molecules, such as antibiotics and receptor antagonists. This highlights their significance in designing molecules with specific biological functions, leveraging the locked conformations for enhanced activity and specificity (Jimeno et al., 2011).
Radiolabeling and Neuroprotective Potential
The potential neuroprotective properties of related bicyclic compounds have been investigated through radiolabeling techniques. Studies involving positron emission tomography (PET) suggest that these compounds can cross the blood-brain barrier and accumulate in specific brain regions, indicating their potential use in neuroprotection and imaging of brain activities. This research underscores the applicability of these compounds in developing therapeutic agents for neurological conditions (Yu et al., 2003).
Synthesis and Chemical Properties
Efficient synthetic routes to produce derivatives of bicyclic amino acid structures have been developed, highlighting the versatility and reactivity of these compounds in organic synthesis. These methods enable the production of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of such compounds demonstrates the utility of bicyclic frameworks in accessing structurally complex and functionally diverse molecules (Wang et al., 2001).
Applications in Catalysis and Material Science
Research has also explored the use of bicyclic compounds in the synthesis of novel materials and as catalysts. The unique structural features of these compounds make them suitable candidates for applications in polymer science and catalysis, where the rigidity and stereochemistry of the bicyclic framework can influence the properties and reactivity of the resulting materials (Okoroanyanwu et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
(1R,3R,5R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(7,6-8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJFCWJDFDLSN-JOAULVNJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@]2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
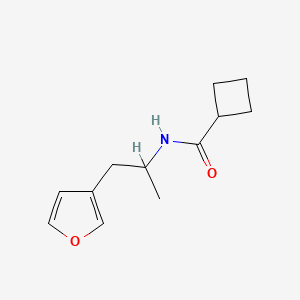

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)
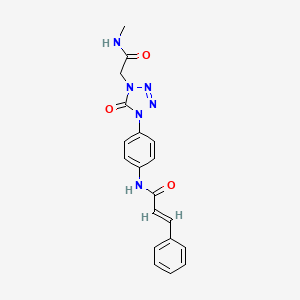

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
